N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide
Overview
Description
N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a useful research compound. Its molecular formula is C18H19FN2O and its molecular weight is 298.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.14814140 g/mol and the complexity rating of the compound is 403. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarboxamide derivatives have been investigated as potential radioligands for positron emission tomography (PET) imaging. These compounds target peripheral benzodiazepine type receptors (PBR), showing high specific binding in various organs, suggesting their potential in visualizing PBR in vivo, which is crucial for studying neuroinflammation and related pathologies (Matarrese et al., 2001).
Fluorescent Probes for Biological Studies
The ability of quinoline derivatives to act as fluorescent probes has been utilized in the synthesis of compounds for biological studies. These derivatives can serve as fluorogenic agents upon condensation, offering a tool for studying biological systems through fluorescence-based techniques (Gracheva et al., 1982).
Polymorphic Modifications for Hypertension Treatment
Polymorphic modifications of quinoline derivatives possessing diuretic properties have been explored for their potential as new hypertension remedies. These modifications involve different crystalline structures, which may affect the drug's bioavailability and efficacy (Shishkina et al., 2018).
Chemosensor Development for Metal Ion Detection
Quinoline derivatives have been synthesized for use as chemosensors, particularly for detecting Zn2+ ions in biological and aqueous samples. Their design enables significant fluorescence enhancement upon Zn2+ binding, useful for monitoring zinc concentrations, which are critical in various physiological processes (Park et al., 2015).
Anticancer Activity and Mechanistic Studies
Research has identified quinoline-4-carboxylic acid derivatives as promising candidates for anticancer therapy. These compounds exhibit potent anticancer activity against various carcinoma cell lines, with some showing significant effectiveness. Mechanistic studies, including apoptotic DNA fragmentation and molecular docking, support their potential role in cancer treatment (Bhatt et al., 2015).
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-6-methyl-3,4-dihydro-2H-quinoline-1-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-12-5-8-17-14(10-12)4-3-9-21(17)18(22)20-15-7-6-13(2)16(19)11-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWQMPWFCRXJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)NC3=CC(=C(C=C3)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.